Cas no 2172107-83-2 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-3,3-dimethylbutanoic acid)

4-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-3,3-dimethylbutanoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include an Fmoc-protected amine group, facilitating compatibility with solid-phase peptide synthesis (SPPS), and a difluoropropanamide moiety, which enhances metabolic stability and conformational rigidity. The tert-butyl-like 3,3-dimethylbutanoic acid segment further contributes to steric hindrance, improving resistance to enzymatic degradation. This compound is particularly valuable in the development of peptidomimetics and bioactive probes, where fluorination and tailored side-chain properties are critical for optimizing binding affinity and pharmacokinetic performance. Its high purity and well-defined reactivity make it suitable for advanced research applications.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-3,3-dimethylbutanoic acid structure
2172107-83-2 structure
Product Name:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-3,3-dimethylbutanoic acid
CAS No:2172107-83-2
MF:C24H26F2N2O5
MW:460.470453739166
CID:5890602
PubChem ID:165582843
Update Time:2025-06-26

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-3,3-dimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-3,3-dimethylbutanoic acid
    • EN300-1561010
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-3,3-dimethylbutanoic acid
    • 2172107-83-2
    • Inchi: 1S/C24H26F2N2O5/c1-23(2,11-20(29)30)13-27-21(31)24(25,26)14-28-22(32)33-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
    • InChI Key: KAUFFDXKHUSEAE-UHFFFAOYSA-N
    • SMILES: FC(CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(C(NCC(C)(C)CC(=O)O)=O)F

Computed Properties

  • Exact Mass: 460.18097826g/mol
  • Monoisotopic Mass: 460.18097826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 708
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 105Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-3,3-dimethylbutanoic acid Pricemore >>

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Additional information on 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-3,3-dimethylbutanoic acid

Recent Advances in the Study of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-3,3-dimethylbutanoic acid (CAS: 2172107-83-2)

The compound 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-3,3-dimethylbutanoic acid (CAS: 2172107-83-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated and Fmoc-protected amino acid structure, is being explored for its potential applications in drug development, particularly in the design of peptide-based therapeutics and prodrugs. Recent studies have focused on its synthetic accessibility, stability, and biological activity, making it a promising candidate for further investigation.

One of the key areas of research involves the use of this compound as a building block in solid-phase peptide synthesis (SPPS). The Fmoc-protecting group is widely utilized in SPPS due to its orthogonality and ease of removal under mild basic conditions. The incorporation of difluorinated amino acids, such as the one in this compound, is known to enhance the metabolic stability and bioavailability of peptide drugs. Recent publications have highlighted successful syntheses of peptide analogs using this compound, demonstrating its utility in creating structurally diverse and pharmacologically active molecules.

In addition to its role in peptide synthesis, 2172107-83-2 has been investigated for its potential as a prodrug moiety. The difluoropropanamido group can serve as a metabolically labile linker, enabling controlled release of active drug molecules in vivo. A 2023 study published in the Journal of Medicinal Chemistry reported the development of a novel prodrug platform utilizing this compound, which showed improved pharmacokinetic profiles and reduced off-target effects in preclinical models. These findings underscore the versatility of 2172107-83-2 in addressing challenges related to drug delivery and targeting.

Further research has explored the compound's interactions with biological targets. Molecular docking and dynamics simulations have revealed that the difluorinated side chain can form unique hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially modulating their activity. This has led to the hypothesis that derivatives of 2172107-83-2 could be developed as enzyme inhibitors or allosteric modulators. Ongoing studies are aimed at elucidating the structure-activity relationships (SAR) of these derivatives to optimize their therapeutic potential.

Despite these promising developments, challenges remain in the large-scale synthesis and purification of 2172107-83-2. Recent efforts have focused on optimizing reaction conditions to improve yield and purity, with some success reported in the use of flow chemistry techniques. Additionally, the stability of the compound under various storage conditions is being investigated to ensure its suitability for long-term use in pharmaceutical applications.

In conclusion, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-3,3-dimethylbutanoic acid (CAS: 2172107-83-2) represents a versatile and valuable tool in chemical biology and drug discovery. Its applications in peptide synthesis, prodrug development, and target modulation highlight its potential to contribute to the advancement of novel therapeutics. Future research will likely focus on expanding its utility and addressing remaining synthetic and stability challenges to fully realize its potential in the pharmaceutical industry.

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